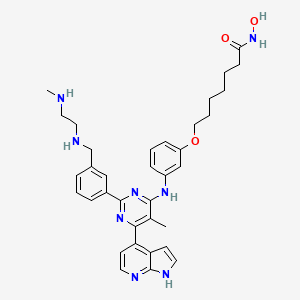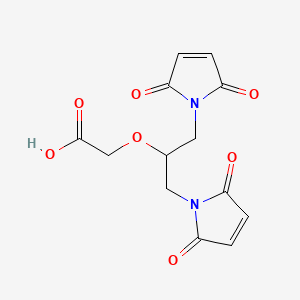
diMal-O-CH2COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
diMal-O-CH2COOH: is a cleavable linker utilized in antibody-drug conjugates (ADCs). This compound is known for its ability to link antibodies to drugs, allowing for targeted delivery of therapeutic agents to specific cells, such as cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diMal-O-CH2COOH involves multiple steps, including the formation of intermediate compounds. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield. Generally, the synthesis involves the use of organic solvents and reagents under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated equipment to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: diMal-O-CH2COOH undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
diMal-O-CH2COOH has a wide range of scientific research applications, including:
Chemistry: Used as a cleavable linker in the synthesis of complex molecules.
Biology: Employed in the study of protein interactions and cellular processes.
Medicine: Utilized in the development of targeted drug delivery systems, particularly in cancer therapy.
Industry: Applied in the production of advanced materials and chemical products .
Mechanism of Action
The mechanism of action of diMal-O-CH2COOH involves its ability to form stable linkages with antibodies and drugs. This allows for the targeted delivery of therapeutic agents to specific cells. The molecular targets and pathways involved include the binding of the linker to specific receptors on the cell surface, leading to the internalization and release of the drug within the cell .
Comparison with Similar Compounds
- diMal-O-CH2COOH
- This compound
- This compound
Comparison: this compound is unique in its ability to form stable and cleavable linkages, making it highly effective for targeted drug delivery. Compared to other similar compounds, it offers greater stability and specificity, which enhances its effectiveness in therapeutic applications .
Properties
Molecular Formula |
C13H12N2O7 |
|---|---|
Molecular Weight |
308.24 g/mol |
IUPAC Name |
2-[1,3-bis(2,5-dioxopyrrol-1-yl)propan-2-yloxy]acetic acid |
InChI |
InChI=1S/C13H12N2O7/c16-9-1-2-10(17)14(9)5-8(22-7-13(20)21)6-15-11(18)3-4-12(15)19/h1-4,8H,5-7H2,(H,20,21) |
InChI Key |
JREDLPVQALHAIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CC(CN2C(=O)C=CC2=O)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


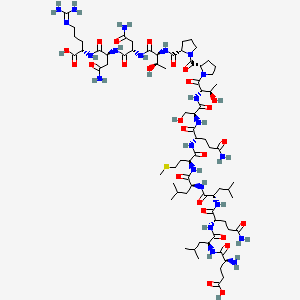
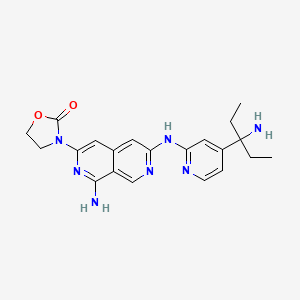
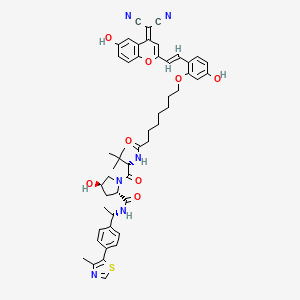
![5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline](/img/structure/B12382899.png)
![(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B12382904.png)

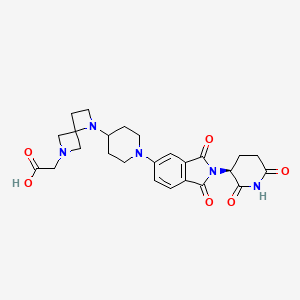
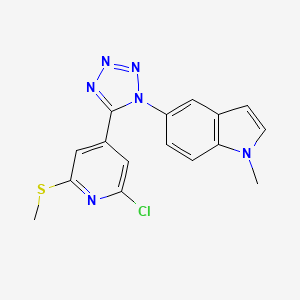
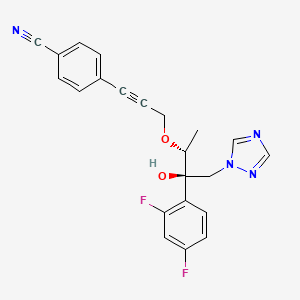
![2-methyl-2-[7-[6-(1H-pyrazol-5-yl)pyridin-3-yl]oxyheptoxy]propanoic acid](/img/structure/B12382922.png)


![N-(6-{4-[(4'-Chlorobiphenyl-2-Yl)methyl]piperazin-1-Yl}-1,1-Dioxido-1,2-Benzothiazol-3-Yl)-4-{[(2r)-4-(Dimethylamino)-1-(Phenylsulfanyl)butan-2-Yl]amino}-3-Nitrobenzenesulfonamide](/img/structure/B12382962.png)
